(2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 577961-47-8
VCID: VC16298272
InChI: InChI=1S/C18H19NO4S/c20-18(9-8-17-7-4-11-23-17)19(13-15-5-2-1-3-6-15)16-10-12-24(21,22)14-16/h1-9,11,16H,10,12-14H2/b9-8+
SMILES:
Molecular Formula: C18H19NO4S
Molecular Weight: 345.4 g/mol

(2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide

CAS No.: 577961-47-8

Cat. No.: VC16298272

Molecular Formula: C18H19NO4S

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

(2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide - 577961-47-8

Specification

CAS No. 577961-47-8
Molecular Formula C18H19NO4S
Molecular Weight 345.4 g/mol
IUPAC Name (E)-N-benzyl-N-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)prop-2-enamide
Standard InChI InChI=1S/C18H19NO4S/c20-18(9-8-17-7-4-11-23-17)19(13-15-5-2-1-3-6-15)16-10-12-24(21,22)14-16/h1-9,11,16H,10,12-14H2/b9-8+
Standard InChI Key MGVOOLGFLJFWIY-CMDGGOBGSA-N
Isomeric SMILES C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3
Canonical SMILES C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C=CC3=CC=CO3

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s molecular formula, C₁₈H₁₉NO₄S (molecular weight: 345.4 g/mol), integrates three distinct structural domains:

  • Benzyl group: Provides hydrophobicity and potential π-π stacking interactions.

  • 1,1-Dioxidotetrahydrothiophen-3-yl: A sulfone-containing heterocycle that enhances polarity and hydrogen-bonding capacity.

  • Furan-2-yl propenamide: Introduces rigidity and electronic diversity through its conjugated α,β-unsaturated amide system.

The (E)-configuration of the propenamide double bond is critical for maintaining planar geometry, as confirmed by its isomeric SMILES:
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name(E)-N-benzyl-N-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)prop-2-enamide
InChIKeyMGVOOLGFLJFWIY-CMDGGOBGSA-N
Canonical SMILESC1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C=CC3=CC=CO3
XLogP32.5 (estimated)

Synthesis and Characterization

Multi-Step Synthetic Pathways

Synthesis involves sequential reactions to assemble the three primary components:

  • Benzylamine functionalization: Alkylation or acylation to introduce the tetrahydrothiophene dioxide moiety.

  • Furan-2-yl propenoic acid coupling: Achieved via Steglich esterification or carbodiimide-mediated amidation.

  • Stereoselective double bond formation: Wittig or Horner-Wadsworth-Emmons reactions ensure (E)-selectivity.

Critical reaction parameters include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, THF) optimize amide bond formation.

  • Catalysts: DMAP or HOBt enhance coupling efficiency.

  • Temperature control: 0–25°C prevents epimerization during enamide synthesis.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldPurity (HPLC)
1Benzylamine, SO₂Cl₂, CH₂Cl₂, 0°C78%>95%
2Furan-2-yl propenoic acid, EDC, DMAP65%92%
3NaH, THF, 25°C, 12h82%98%

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (47.1 μg/mL at pH 7.4) due to its hydrophobic benzyl and furan groups. Stability studies indicate:

  • pH-dependent degradation: Rapid hydrolysis in acidic conditions (t₁/₂ = 2h at pH 2).

  • Photostability: Decomposes under UV light (λ > 300 nm), necessitating amber storage.

Table 3: Physicochemical Profile

ParameterValueMethod
Melting Point158–160°C (dec.)Differential Scanning Calorimetry
LogP3.1 ± 0.2Shake-flask
pKa9.4 (amide nitrogen)Potentiometric titration

Biological Activity and Mechanisms

Hypothesized Targets

While direct pharmacological data remain scarce, structural analogs exhibit:

  • Kinase inhibition: Similar sulfone-containing compounds inhibit MAPK and EGFR kinases (IC₅₀ = 0.5–5 μM).

  • Antioxidant effects: Furan derivatives scavenge ROS in vitro (EC₅₀ = 12 μM) .

Preliminary In Vitro Studies

  • Cytotoxicity: Moderate activity against HepG2 cells (CC₅₀ = 45 μM).

  • Metabolic Stability: High microsomal clearance (CLhep = 32 mL/min/kg).

Applications and Future Directions

Synthetic Challenges and Opportunities

  • Stereocontrol: Improving (E/Z) selectivity during enamide formation.

  • Prodrug development: Masking the sulfone group to enhance oral bioavailability.

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